molecular formula C11H13NO2 B2609841 Methyl 1-benzylaziridine-2-carboxylate CAS No. 21384-53-2

Methyl 1-benzylaziridine-2-carboxylate

Cat. No.: B2609841
CAS No.: 21384-53-2
M. Wt: 191.23
InChI Key: QBIVBBBSVOOSSO-UHFFFAOYSA-N
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Description

Methyl 1-benzylaziridine-2-carboxylate is an organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain, which makes them highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-benzylaziridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the aziridine ring. The final step involves esterification to obtain the methyl ester derivative .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzylaziridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Benzylamine, methanol, thiophenol.

    Electrophiles: Alkyl halides, acyl chlorides.

    Cycloaddition Reagents: Dienes, azides.

Major Products:

    Substituted Amines: Formed from nucleophilic ring-opening reactions.

    Functionalized Aziridines: Resulting from electrophilic additions.

    Cycloadducts: Produced through cycloaddition reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 1-benzylaziridine-2-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles and electrophiles. The aziridine ring can be opened or functionalized, leading to the formation of various derivatives. These reactions often involve the formation of intermediates that can further react to produce the final products .

Comparison with Similar Compounds

Uniqueness: Methyl 1-benzylaziridine-2-carboxylate is unique due to the presence of both the benzyl and ester groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 1-benzylaziridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-8-12(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIVBBBSVOOSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2,3-dibromopropionate (92.50 g, 10.0 mmol) and K2CO3 (4.10 g 30.0 mmol) in acetonitrile (30 mL) was added dropwise benzylamine (1.20 mL, 11 mmol). After being stirred at rt for 4 h, and the reaction mixture was quenched with a saturated aqueous NH4Cl solution. The organic material was extracted with EtOAc, the extracts dried over MgSO4, concentrated in vacuo. The residue was purified by column chomatography (EtOAc/Hex 2/1) to give the title compound (1.62 g, 85%).
Quantity
92.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
85%

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